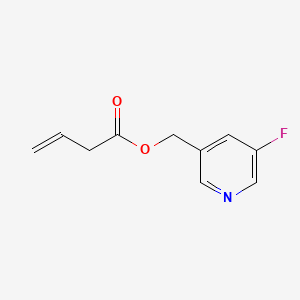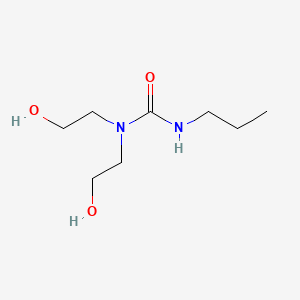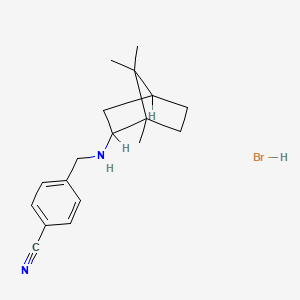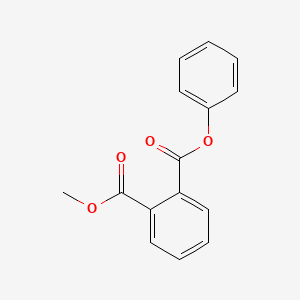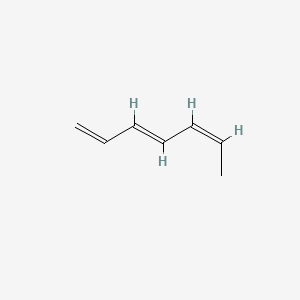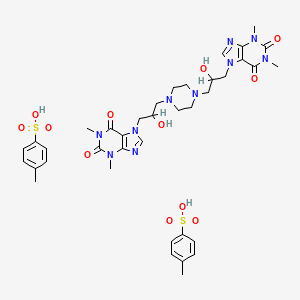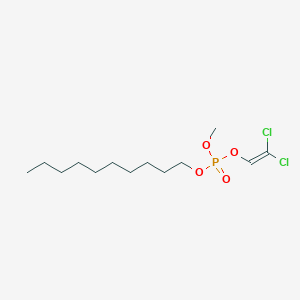
Decyl 2,2-dichloroethenyl methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2,2-dichloroethenyl methyl phosphate is an organophosphorus compound known for its potent insecticidal properties. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is soluble in most organic solvents but has limited solubility in water. It is primarily used in agriculture and pest control due to its effectiveness against a wide range of insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl 2,2-dichloroethenyl methyl phosphate can be synthesized through a Perkow reaction, which involves the reaction of triethyl phosphite with trichloroacetaldehyde. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Decyl 2,2-dichloroethenyl methyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into its constituent parts.
Oxidation: The compound can be oxidized under specific conditions, resulting in the formation of various oxidation products.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and other by-products.
Oxidation: Results in the formation of various oxidized phosphorus compounds.
Substitution: Leads to the formation of substituted organophosphorus compounds.
Scientific Research Applications
Decyl 2,2-dichloroethenyl methyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying organophosphorus chemistry.
Biology: Employed in studies related to insect physiology and biochemistry due to its insecticidal properties.
Medicine: Investigated for its potential use in developing new insecticides and understanding the mechanisms of insect resistance.
Industry: Utilized in the formulation of pest control products and agricultural chemicals.
Mechanism of Action
The primary mechanism of action of decyl 2,2-dichloroethenyl methyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to the nervous system of the insect .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with similar properties but different molecular structure.
Malathion: A widely used organophosphorus insecticide with a broader spectrum of activity.
Parathion: Known for its high toxicity and effectiveness against a wide range of pests.
Uniqueness
Decyl 2,2-dichloroethenyl methyl phosphate is unique due to its specific molecular structure, which provides a balance between effectiveness and safety. Its relatively lower toxicity to non-target organisms compared to some other organophosphorus compounds makes it a preferred choice in certain applications .
Properties
CAS No. |
23248-45-5 |
|---|---|
Molecular Formula |
C13H25Cl2O4P |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
decyl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C13H25Cl2O4P/c1-3-4-5-6-7-8-9-10-11-18-20(16,17-2)19-12-13(14)15/h12H,3-11H2,1-2H3 |
InChI Key |
HRQCUDXKICUJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(OC)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


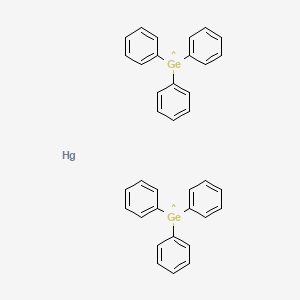
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

